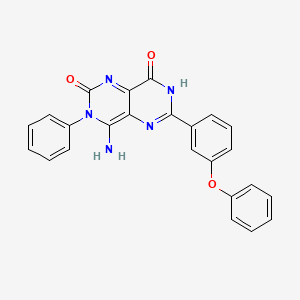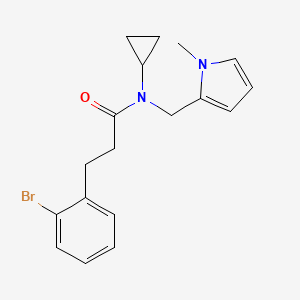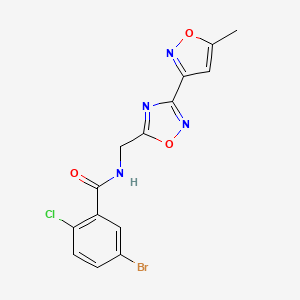![molecular formula C16H14N6OS B2975393 2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903604-87-4](/img/structure/B2975393.png)
2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a pyrrole ring, a thiophene ring, a triazolo ring, and a pyridazine ring. These are all heterocyclic compounds, which are often found in pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring system. For example, the pyrrole ring could be synthesized using the Knorr pyrrole synthesis, a reaction between a primary amine and a 1,4-diketone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. These rings would likely be planar, leading to a somewhat flat molecule. The presence of nitrogen and sulfur atoms in the rings would also result in regions of positive and negative charge, respectively .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the rings. For example, the pyrrole ring is particularly reactive due to the presence of a nitrogen atom, which can donate its lone pair of electrons to form new bonds .Applications De Recherche Scientifique
Insecticidal Applications
Compounds incorporating heterocyclic moieties similar to the specified chemical have been synthesized and assessed for their insecticidal potential. For instance, derivatives including pyrrole, thiophene, and triazolopyridazine have been evaluated against the cotton leafworm, Spodoptera littoralis, showcasing potential as insecticidal agents (Fadda et al., 2017).
Cardiovascular and Antihypertensive Activities
Research into cardiovascular agents has led to the synthesis of triazolopyrimidines fused to pyrrole and thiophene, demonstrating significant coronary vasodilating and antihypertensive activities. These findings suggest potential applications in developing cardiovascular drugs (Sato et al., 1980).
Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives, including structures related to the specified compound, have shown promising antimicrobial and antioxidant activities. This includes novel triazolopyridine derivatives, which were synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins (Flefel et al., 2018).
Structural Analysis and Density Functional Theory Calculations
Detailed structural analysis and density functional theory (DFT) calculations have been performed on pyridazine analogs, revealing insights into their chemical properties and interactions. This includes studies on compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing a foundation for understanding the electronic structure and reactivity of such compounds (Sallam et al., 2021).
Antiasthma Agents
The synthesis of triazolopyrimidines has led to the identification of potential antiasthma agents. Through the human basophil histamine release assay, certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were found to be active as mediator release inhibitors, highlighting their potential in treating asthma (Medwid et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
2-pyrrol-1-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c23-16(11-21-7-1-2-8-21)17-10-15-19-18-14-6-5-12(20-22(14)15)13-4-3-9-24-13/h1-9H,10-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGQFVAEPZFKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide](/img/structure/B2975310.png)


![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)
![[4-(4-Benzoylpiperazin-1-yl)phenyl]amine](/img/structure/B2975320.png)
![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)
![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)

![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)
![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)
![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
